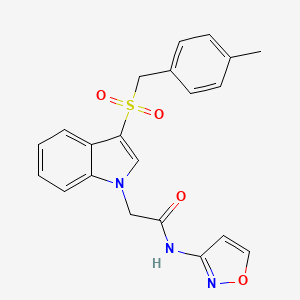
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that can provide insights into the analysis of similar sulfonamide derivatives. These compounds are often synthesized for their potential biological activities, such as antibacterial properties , and as inhibitors for specific enzymes like CK1 .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or the reaction of amides with reagents like Lawesson's reagent, followed by iminosulfonylation with sulfonyl azides . For example, the synthesis of a sulfonamide derivative was achieved by reacting 2-(4acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide in dry N,N-dimethylformamide . Similarly, the synthesis of N-sulfonyl-1,2,3-triazoles with isoxazoles was performed using a rhodium(II)-catalyzed formal [3 + 2] cycloaddition, providing an efficient method for the synthesis of polysubstituted 3-aminopyrrole derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the crystal structure of a related compound, the bond lengths and angles indicate electron delocalization, and the molecule forms a centrosymmetric hydrogen-bonded dimer in the crystal lattice . Schiff bases derived from sulfonamides, such as the one synthesized from sulfamethoxazole, exhibit tautomerism, which is crucial for their photochromic and thermochromic characteristics .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cycloadditions, acylations, and iminosulfonylations . The reactivity of these compounds is often exploited in the synthesis of biologically active molecules. For instance, the reaction of amides with Lawesson's reagent and subsequent iminosulfonylation with sulfonyl azides is used to design CK1 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystallographic analysis provides information on the molecular conformation, bond lengths, and angles, which are indicative of the compound's electronic structure . The solubility, melting point, and other physical properties are not directly provided but can be inferred from the molecular structure and functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Applications : Research has shown that compounds with structural similarities to N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide exhibit notable inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, making them potential candidates for therapeutic applications in diseases related to enzyme dysfunction. The specific compounds studied demonstrated substantial inhibitory activity against yeast α-glucosidase, which could have implications for diabetes treatment, and weaker activity against acetylcholinesterase, relevant to Alzheimer's disease treatment (Abbasi et al., 2019).
Anticancer and Antimicrobial Properties : Another line of research involves the synthesis of isoxazole compounds, including derivatives similar to N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, which have been shown to possess anticancer properties. Preliminary biological activity tests revealed that some of these compounds exhibited notable anti-tumor activities (Qi Hao-fei, 2011). Additionally, certain isoxazole-based heterocycles have demonstrated promising antibacterial and antifungal properties, further emphasizing the potential of these compounds in developing new therapeutic agents (Darwish et al., 2014).
Hydrogen Bonding and Structural Analysis : Research on compounds structurally related to N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also delved into their hydrogen-bonding patterns. These studies provide valuable insights into the molecular structures of these compounds, which is crucial for understanding their potential interactions with biological targets (López et al., 2010).
Antioxidant Activity : Research has also explored the antioxidant properties of compounds related to N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide. The antioxidant activity of these compounds is an area of interest for conditions where oxidative stress is a contributing factor (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-21(25)22-20-10-11-28-23-20/h2-12H,13-14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAPLNSAFRFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

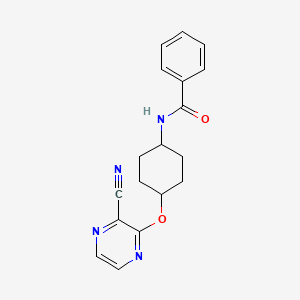
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)
![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)
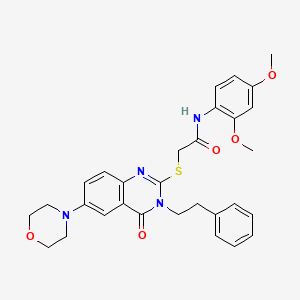
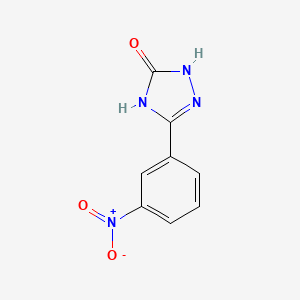
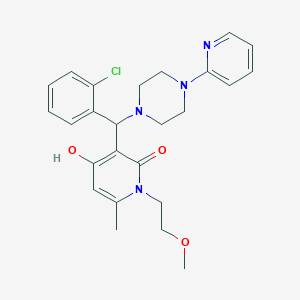

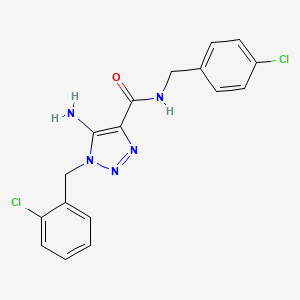
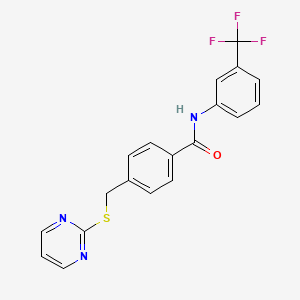
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)